(1-Ethylcyclopropyl)benzene
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Overview
Description
(1-Ethylcyclopropyl)benzene: is an organic compound with the molecular formula C11H14 . It consists of a benzene ring substituted with a 1-ethylcyclopropyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcyclopropyl)benzene typically involves the alkylation of benzene with 1-ethylcyclopropyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Ethylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfo, and halogenated benzene derivatives.
Reduction: Cyclopropylbenzene derivatives.
Scientific Research Applications
Chemistry: (1-Ethylcyclopropyl)benzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-Ethylcyclopropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to undergo reactions with electrophiles, leading to the formation of substituted products. The cyclopropyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the cyclopropyl group.
Propylbenzene: Similar structure but with a propyl group instead of a cyclopropyl group.
Uniqueness: (1-Ethylcyclopropyl)benzene is unique due to the presence of both an ethyl and a cyclopropyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications .
Properties
CAS No. |
50462-84-5 |
---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1-ethylcyclopropyl)benzene |
InChI |
InChI=1S/C11H14/c1-2-11(8-9-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
WTIVCWQXNLRRFJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(CC1)C2=CC=CC=C2 |
Key on ui other cas no. |
50462-84-5 |
Origin of Product |
United States |
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